molecular formula C11H22N2O3 B15309853 Tert-butyl3-(3-aminopropoxy)azetidine-1-carboxylate CAS No. 1784369-48-7

Tert-butyl3-(3-aminopropoxy)azetidine-1-carboxylate

Cat. No.: B15309853
CAS No.: 1784369-48-7
M. Wt: 230.30 g/mol
InChI Key: CVXBORLLPDJFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(3-aminopropoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-aminopropoxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: Industrial production of tert-butyl 3-(3-aminopropoxy)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(3-aminopropoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted azetidines .

Scientific Research Applications

tert-Butyl 3-(3-aminopropoxy)azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-aminopropoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate
  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Comparison: tert-Butyl 3-(3-aminopropoxy)azetidine-1-carboxylate is unique due to the presence of the 3-aminopropoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research and industrial applications .

Properties

CAS No.

1784369-48-7

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(3-aminopropoxy)azetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(8-13)15-6-4-5-12/h9H,4-8,12H2,1-3H3

InChI Key

CVXBORLLPDJFEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.